molecular formula C16H18N2O5S B124576 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid CAS No. 28395-28-0

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid

Cat. No. B124576
CAS RN: 28395-28-0
M. Wt: 350.4 g/mol
InChI Key: YZACFNSGLDGBNP-UHFFFAOYSA-N
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Description

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid (4-PPSB) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a benzoic acid derivative with a sulfamoyl group at the 5-position and a propylamino group at the 3-position. As a result of its unique structure, 4-PPSB has been used in many different areas of research, including biochemical and physiological studies, as well as applications in drug development.

Scientific Research Applications

Chemical Synthesis and Structural Variations

Research into compounds structurally related to 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid has led to the synthesis and screening of various derivatives for their potential applications. For instance, Nielsen et al. (1975) synthesized a range of 4-substituted 3-alkylamino-, 3-alkoxy-, 3-alkylthio-, and 3-alkyl-5-sulfamoylbenzoic acids to explore their diuretic properties, finding that certain substitutions retained or even enhanced diuretic potency (Nielsen et al., 1975). This work supports the concept that structural modifications can significantly impact the biological activity of sulfamoylbenzoic acid derivatives.

Metabolic Pathways and Biological Implications

The metabolism of compounds related to 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid has been extensively studied to understand their pharmacokinetics and therapeutic potential. Kolis et al. (1976) identified various metabolites of bumetanide, a diuretic closely related to the core structure of 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid, in rats and dogs, highlighting the metabolic alterations and excretion pathways critical for drug design and therapeutic applications (Kolis et al., 1976).

Therapeutic and Pharmacological Effects

Further research into the pharmacological effects of related compounds has revealed potential therapeutic applications. For example, Sevak et al. (2002) investigated the gastroprotective effects of β3 adrenoceptor agonists, including compounds with structural similarities to 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid, demonstrating significant reduction in gastric ulceration in rats, comparable to traditional treatments (Sevak et al., 2002).

Anticonvulsant Properties

The exploration of anticonvulsant activities has led to the synthesis of alkyl esters of sulfamoylbenzoic acids, revealing that certain derivatives exhibit strong antielectroshock effects in mice, indicating the potential for these compounds in treating seizure disorders (Hamor & Farraj, 1965).

properties

IUPAC Name

4-phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACFNSGLDGBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615220
Record name 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic Acid

CAS RN

28395-28-0
Record name 4-Phenoxy-3-(propylamino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
CCCNc1cc(C(=O)OCC)cc(S(N)(=O)=O)c1Oc1ccccc1
Quantity
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reactant
Reaction Step One
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate (1 g) was dissolved in 1N sodium hydroxide (15 ml), and heated on a steam bath for 1 hour. After cooling, the 4-phenoxy-3-n-propylamino-5-sulphamyl-benzoic acid was precipitated by addition of 4N hydrochloric acid until the pH was 2.5; the melting point was 223°-224°C.
Name
Ethyl-4-phenoxy-3-n-propylamino-5-sulphamyl-benzoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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